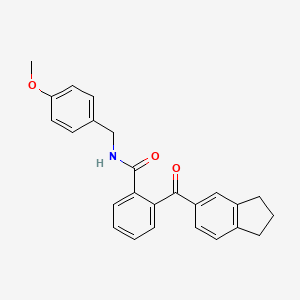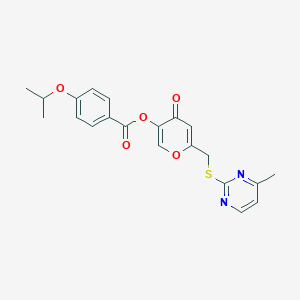
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide (hereafter referred to as “Compound X”) is a synthetic compound that has been studied for its potential applications in scientific research. Compound X is of interest due to its unique structure and its potential for use in a variety of applications, such as in drug discovery, drug development, and therapeutic applications.
Aplicaciones Científicas De Investigación
Supramolecular Packing Motifs
Research by Lightfoot et al. (1999) discusses a structure that self-assembles into a π-stack surrounded by a triple helical network of hydrogen bonds. This novel organization suggests a new mode of organization for some columnar liquid crystals, indicative of the potential application of similar compounds in material science, particularly in the development of liquid crystal displays or other electronic devices (Lightfoot, Mair, Pritchard, & Warren, 1999).
Synthesis and Protection of Amino Acids
Katritzky et al. (1997) explored the synthetic utility of benzotriazole derivatives for effective amino protection in phenylalanine and phenylglycine. This study highlights the chemical's role in peptide synthesis and modification, which is crucial for pharmaceutical applications, including drug design and development (Katritzky, Fali, Li, Ager, & Prakash, 1997).
Oxidative Debenzylation
Yoo, Kim Hye, and Kyu (1990) presented a method for the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, introducing a new protecting group for carboxylic acids. This process is compatible with several functional groups, suggesting its utility in organic synthesis and the modification of bioactive compounds (Yoo, Kim Hye, & Kyu, 1990).
Amide and Ester Synthesis
Ogawa et al. (1994) described the selective activation of primary carboxylic acids to couple with amines and alcohols to produce corresponding amides and esters under neutral conditions. This research may impact the synthesis of diverse organic molecules, including pharmaceuticals and polymers, by offering a method to selectively form amide and ester linkages (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).
Molecular and Electronic Analysis
Beytur and Avinca (2021) conducted a comprehensive study on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, which were synthesized from reactions involving components with similar functional groups. Their work illustrates the potential applications of such compounds in materials science, specifically in the development of new materials with desired electronic and optical properties (Beytur & Avinca, 2021).
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-29-21-13-9-17(10-14-21)16-26-25(28)23-8-3-2-7-22(23)24(27)20-12-11-18-5-4-6-19(18)15-20/h2-3,7-15H,4-6,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIOGPOHYLSMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B2718199.png)
![2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B2718201.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718204.png)

acetic acid](/img/structure/B2718207.png)

![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)
![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)
![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)
![N-(3-methoxyphenyl)-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2718216.png)
![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)